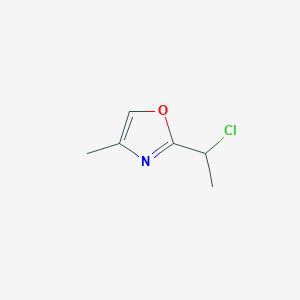
2-(1-Chloroethyl)-4-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-4-methyl-1,3-oxazole is an organic compound characterized by the presence of an oxazole ring substituted with a 1-chloroethyl group at the second position and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-2-methylpropylamine with an appropriate oxazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives with various functional groups.
Oxidation: Oxidized oxazole derivatives with different oxidation states.
Reduction: Reduced oxazole derivatives with altered functional groups.
科学的研究の応用
2-(1-Chloroethyl)-4-methyl-1,3-oxazole has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-Chloroethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biomolecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
2-(1-Chloroethyl)-5-methylfuran: Similar in structure but with a furan ring instead of an oxazole ring.
1-Chloroethyl chloroformate: Contains a chloroethyl group but with a different functional group arrangement.
Uniqueness
2-(1-Chloroethyl)-4-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H8ClNO |
|---|---|
分子量 |
145.59 g/mol |
IUPAC名 |
2-(1-chloroethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO/c1-4-3-9-6(8-4)5(2)7/h3,5H,1-2H3 |
InChIキー |
BUXSRGSRTIQGNA-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=N1)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
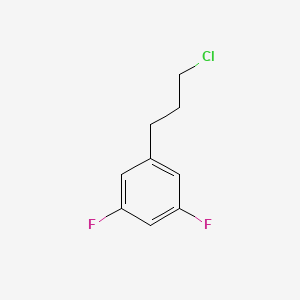
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
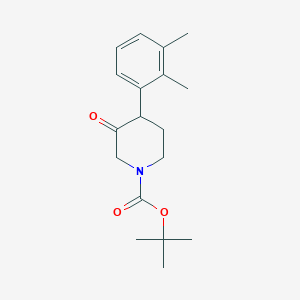
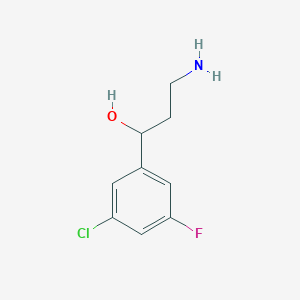
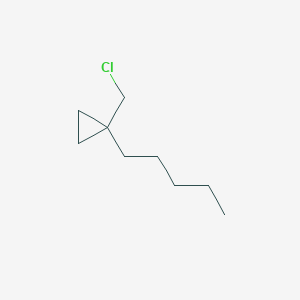
![6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
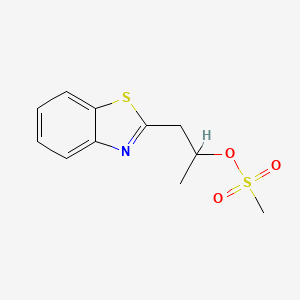
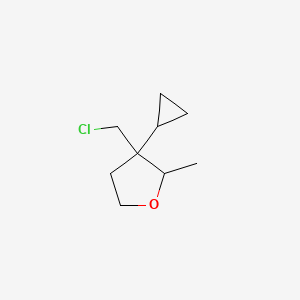
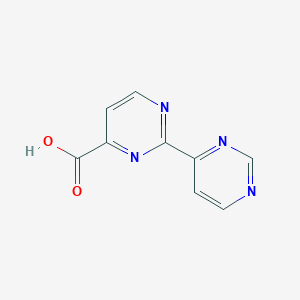

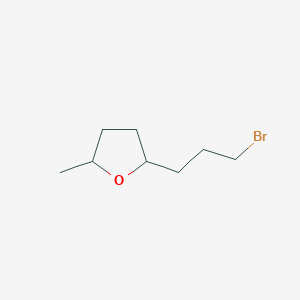

![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
